molecular formula C15H11Cl2N3O3 B12523328 (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride CAS No. 653591-88-9

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride

Katalognummer: B12523328
CAS-Nummer: 653591-88-9
Molekulargewicht: 352.2 g/mol
InChI-Schlüssel: HPTUGYWMLMZNKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride is an organic compound characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, along with imidoyl and dichloride functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride typically involves the following steps:

    Formation of Imidoyl Chloride: The starting materials, 4-methoxybenzaldehyde and 4-nitrobenzaldehyde, are reacted with an appropriate amine to form the corresponding imidoyl chlorides.

    Coupling Reaction: The imidoyl chlorides are then coupled with ethanediamine under controlled conditions to form the ethanebis(imidoyl) intermediate.

    Chlorination: The final step involves the chlorination of the ethanebis(imidoyl) intermediate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can undergo various chemical reactions, including:

    Oxidation: The methoxy and nitro groups can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ethanebis(imidoyl) derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of nitro and methoxy groups suggests it could interact with biological molecules in specific ways, potentially leading to applications in drug discovery or biochemical studies.

Medicine

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo reduction to form reactive intermediates, while the methoxy group might influence the compound’s binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-aminophenyl)ethanebis(imidoyl) dichloride: Similar structure but with an amino group instead of a nitro group.

    (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-chlorophenyl)ethanebis(imidoyl) dichloride: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of both methoxy and nitro groups in (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-nitrophenyl)ethanebis(imidoyl) dichloride makes it unique compared to its analogs

Eigenschaften

CAS-Nummer

653591-88-9

Molekularformel

C15H11Cl2N3O3

Molekulargewicht

352.2 g/mol

IUPAC-Name

N'-(4-methoxyphenyl)-N-(4-nitrophenyl)ethanediimidoyl dichloride

InChI

InChI=1S/C15H11Cl2N3O3/c1-23-13-8-4-11(5-9-13)19-15(17)14(16)18-10-2-6-12(7-3-10)20(21)22/h2-9H,1H3

InChI-Schlüssel

HPTUGYWMLMZNKS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.